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molecular formula C7H9BrOS B8712052 1-(4-bromothiophen-2-yl)propan-1-ol

1-(4-bromothiophen-2-yl)propan-1-ol

Cat. No. B8712052
M. Wt: 221.12 g/mol
InChI Key: BFOBRSMDJOPKKZ-UHFFFAOYSA-N
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Patent
US06706725B1

Procedure details

33.5 g (151 mmol) of 1-(4-bromo-2-thienyl)-1-propanol are dissolved in 400 mL of dichloromethane. 130 g (1.5 mol) of manganese dioxide are then added portionwise and the medium is stirred at room temperature for 24 hours. After filtration through Celite and then concentration and chromatography on silica gel (eluent: 9 heptane/1 ethyl acetate), the desired product is obtained in the form of white crystals (m=26.6 g; Y=80%).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]([OH:10])[CH2:8][CH3:9])[S:5][CH:6]=1>ClCCl.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:10])[CH2:8][CH3:9])[S:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(CC)O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
130 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the medium is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentration and chromatography on silica gel (eluent: 9 heptane/1 ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(SC1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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